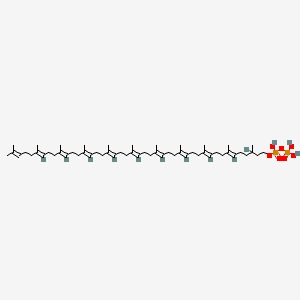
Bactoprenylpyrophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bactoprenylpyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C55H94O7P2 and its molecular weight is 929.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Role in Cell Wall Synthesis
Bactoprenylpyrophosphate functions as a lipid carrier in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The synthesis process involves several key steps:
- Lipid II Formation : this compound is involved in the assembly of Lipid II, which serves as a precursor for peptidoglycan synthesis. Lipid II is composed of N-acetylmuramoyl-pentapeptide and N-acetylglucosamine linked to bactoprenol .
- Enzymatic Interactions : Enzymes such as MraY and MurG catalyze the transfer of glycan moieties onto this compound, facilitating the assembly of the peptidoglycan layer .
Interactions with Antibiotics
This compound is a target for various antibiotics that inhibit bacterial cell wall synthesis. Understanding these interactions is critical for developing new antimicrobial agents:
- Inhibition by Lipopeptides : Antibiotics like friulimicin B disrupt the cell wall precursor cycle by forming complexes with bactoprenyl phosphate, thereby preventing proper cell wall assembly .
- Teixobactin Binding : Research indicates that teixobactin binds to lipid II and interacts with this compound, blocking its function and leading to bacterial death . This mechanism highlights the potential for targeting this compound in antibiotic development.
Microbial Resistance Mechanisms
The role of this compound in microbial resistance has garnered significant attention:
- Resistance Mechanisms : Mutations in enzymes responsible for synthesizing undecaprenyl pyrophosphate can lead to altered growth responses under stress conditions, indicating a link between this compound metabolism and antibiotic resistance .
- Conditional Transporter Reliance : Studies suggest that bacteria may adapt their reliance on bactoprenyl pyrophosphate transporters to survive in hostile environments, enhancing their resilience against antibiotic treatments .
Case Studies and Research Findings
Several key studies have contributed to our understanding of this compound's applications:
Future Directions in Research
The ongoing research into this compound presents several avenues for future exploration:
- Targeting this compound : Developing new antibiotics that specifically target the pathways involving this compound could lead to effective treatments against resistant bacterial strains.
- Understanding Resistance Mechanisms : Further studies on how bacteria adapt their use of this compound under stress can provide insights into combating antibiotic resistance.
化学反応の分析
Reaction Steps:
-
Condensation of Isopentenyl Pyrophosphate (IPP)
-
Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of IPP to dimethylallyl pyrophosphate (DMAPP), forming farnesyl pyrophosphate (C15-PP) .
-
Reaction:
DMAPP+2 IPPFPPSFPP C15 PP +2PPi
-
-
Elongation to C55-PP
Structural Features of UppS:
-
UppS is a homodimer with a hydrophobic cleft for substrate binding.
-
A "structural P-loop" motif facilitates phosphate recognition during catalysis .
Formation of Lipid I
-
Enzyme : MraY (translocase)
-
Reaction : Transfers phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-PP.
UDP MurNAc pentapeptide+C55 PPMraYLipid I+UMP .
Formation of Lipid II
-
Enzyme : MurG (glycosyltransferase)
-
Reaction : Adds GlcNAc to Lipid I, forming Lipid II.
Lipid I+UDP GlcNAcMurGLipid II+UDP .
Translocation and Polymerization
-
Lipid II is flipped to the outer membrane leaflet by MurJ or FtsW flippases .
-
Transglycosylases polymerize Lipid II into glycan strands, releasing C55-PP:
Lipid II→Glycan strand+C55 PP .
Recycling of Bactoprenylpyrophosphate
After polymerization, C55-PP is dephosphorylated to regenerate bactoprenol (C55-P) for subsequent cycles:
Dephosphorylation by Phosphatases
-
Primary enzymes : BcrC and UppP in Bacillus subtilis; BacA in E. coli.
Kinase Activity
Inhibition by Antibiotics
This compound is targeted by antibiotics that disrupt cell wall synthesis:
Key Enzymes and Their Functions
| Enzyme | Function | Organism | Structural Features |
|---|---|---|---|
| UppS | Synthesizes C55-PP from FPP and IPP | Universal in bacteria | Homodimer with β-sheet core and α-helices |
| MraY | Transfers MurNAc-pentapeptide to C55-PP | Gram-positive | Integral membrane protein with 10 TM helices |
| BcrC | Dephosphorylates C55-PP | B. subtilis | Membrane-associated phosphatase |
Experimental Findings
-
UppS Activity
-
Bacitracin Resistance
-
Lipid II Binding
特性
CAS番号 |
77124-32-4 |
|---|---|
分子式 |
C55H94O7P2 |
分子量 |
929.3 g/mol |
IUPAC名 |
phosphono [(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] hydrogen phosphate |
InChI |
InChI=1S/C55H94O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ |
InChIキー |
NYYGJYIZFTVADG-CYAIWNQHSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
異性体SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
正規SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
同義語 |
bactoprenylpyrophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















